Product packaging for 4-(Chloromethyl)-2,5-dimethylbenzoic acid(Cat. No.:)

4-(Chloromethyl)-2,5-dimethylbenzoic acid

Cat. No.: B13242503
M. Wt: 198.64 g/mol
InChI Key: SHHSDYBPFFJXOP-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The utility of 4-(Chloromethyl)-2,5-dimethylbenzoic acid as a synthetic intermediate stems from the reactivity of its functional groups. The carboxylic acid group can undergo a variety of reactions, including esterification, amidation, and conversion to an acyl chloride. The chloromethyl group is also highly reactive and serves as a key site for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. This dual reactivity enables chemists to use this compound as a scaffold to construct intricate molecular architectures.

Organic building blocks are fundamental components used in the modular assembly of more complex molecules. sigmaaldrich.comcymitquimica.com Compounds like this compound, which contain multiple reactive sites, are particularly valuable in this regard. sigmaaldrich.com They play a crucial role in medicinal chemistry, materials science, and various other areas of chemical research where the synthesis of novel organic compounds is required. cymitquimica.com

Historical Overview of its Discovery and Early Applications

While specific historical details regarding the initial discovery and application of this compound are not extensively documented in readily available literature, its emergence can be understood within the broader historical development of organic chemistry. The study of benzoic acid and its derivatives has a long history, with benzoic acid itself being discovered in the 16th century. chemeurope.comwikipedia.org The first industrial preparations of benzoic acid involved the chlorination of toluene (B28343) derivatives. chemeurope.comwikipedia.orgnewworldencyclopedia.org

The key synthetic transformation required to produce this compound is chloromethylation, a reaction that introduces a chloromethyl group onto an aromatic ring. The chloromethylation of aromatic compounds, known as the Blanc reaction, was first reported by Gustave Louis Blanc in 1923. libretexts.org This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride. libretexts.org Early examples of this reaction include the synthesis of benzyl (B1604629) chloride from benzene (B151609). dur.ac.uk The development of such reactions was crucial for the synthesis of a wide array of substituted aromatic compounds.

The preparation of various alkyl-substituted benzoic acids has been a subject of interest for synthetic chemists for many years. rsc.org Methods for synthesizing related compounds, such as 2,5-dimethylbenzoic acid, have been established. orgsyn.org It is therefore likely that this compound was first synthesized as chemists explored the application of chloromethylation reactions to a variety of substituted aromatic carboxylic acids.

Scope and Research Trajectory within Contemporary Organic Chemistry

In contemporary organic chemistry, this compound is primarily utilized as a specialized building block in multi-step syntheses. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a route to complex target molecules. For instance, the carboxylic acid can be protected while the chloromethyl group undergoes substitution, or vice versa, offering synthetic flexibility.

Modern synthetic methods continue to refine processes like chloromethylation, aiming for higher yields, greater selectivity (particularly for the para-position), and more environmentally benign conditions. researchgate.net Research into solid-phase synthesis has also highlighted the utility of multi-reactive building blocks for the efficient generation of libraries of compounds for drug discovery and other applications. nih.gov While specific research focused solely on this compound is not abundant, its value lies in its application within broader synthetic campaigns. The principles governing its reactivity and use are well-established within the canon of organic synthesis.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 863914-07-2
Molecular Formula C10H11ClO2
Molecular Weight 198.65 g/mol

This data is compiled from publicly available chemical information databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B13242503 4-(Chloromethyl)-2,5-dimethylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-(chloromethyl)-2,5-dimethylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

SHHSDYBPFFJXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)CCl

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethyl 2,5 Dimethylbenzoic Acid

Classical Synthetic Routes

Traditional methods for the synthesis of 4-(Chloromethyl)-2,5-dimethylbenzoic acid primarily involve electrophilic aromatic substitution reactions and the halogenation of precursor molecules.

Friedel-Crafts Acylation and Subsequent Modifications

While direct Friedel-Crafts acylation to introduce the chloromethyl group is not a standard approach, a related strategy involves the acylation of a suitable precursor followed by reduction and chlorination. For instance, p-xylene (B151628) can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2,5-dimethylacetophenone. Subsequent reduction of the ketone to an alcohol, followed by treatment with a chlorinating agent such as thionyl chloride, would yield the corresponding benzyl (B1604629) chloride. However, the carboxylation of the aromatic ring would need to be addressed in a separate step, making this a multi-step and often less efficient process.

A more direct, though challenging, approach is the chloromethylation of 2,5-dimethylbenzoic acid itself. This reaction, a variation of the Friedel-Crafts alkylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. The carboxylic acid group is deactivating, making the reaction conditions crucial for achieving the desired product.

Halogenation Strategies of Precursor Benzoic Acid Derivatives

A more common and direct classical route involves the halogenation of a methyl group on the pre-existing 2,5-dimethylbenzoic acid scaffold. Specifically, the selective chlorination of the methyl group at the 4-position is the key transformation. This is typically a radical substitution reaction.

One established method involves the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene (B131634) under thermal or photochemical conditions. The selectivity for the desired 4-(chloromethyl) isomer over the 2-(chloromethyl) isomer and dichlorinated byproducts is a significant challenge in this approach and often requires careful optimization of reaction conditions.

Another classical approach is the direct chlorination using elemental chlorine (Cl₂) under UV light irradiation. For example, a similar substrate, 4-methyl-benzoic acid, is chlorinated by dissolving it in a solvent like chlorobenzene at elevated temperatures and introducing chlorine gas under UV light. prepchem.com This method can be adapted for 2,5-dimethylbenzoic acid, although control of selectivity remains a key consideration.

Reagent SystemConditionsProductNotes
N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN)Inert solvent (e.g., CCl₄), Heat or UV lightThis compoundFormation of isomers and di-substituted products is possible.
Chlorine (Cl₂), UV lightSolvent (e.g., Chlorobenzene), Elevated TemperatureThis compoundRequires careful control to minimize over-chlorination. prepchem.com

Multi-Step Conversions from Readily Available Aromatic Compounds

The synthesis can also commence from more basic and readily available aromatic compounds like p-xylene. One plausible multi-step route involves the initial chloromethylation of p-xylene to produce 1-chloromethyl-2,5-dimethylbenzene. This can be followed by a carboxylation step, for instance, through the formation of a Grignard reagent and subsequent reaction with carbon dioxide. Alternatively, oxidation of one of the methyl groups of the starting p-xylene to a carboxylic acid, followed by selective chlorination of the remaining methyl group, presents another viable, albeit longer, synthetic pathway.

Modern and Advanced Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, selective, and environmentally benign synthetic methods. These modern approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic Methods for Selective Chloromethylation

Modern catalytic methods offer improved selectivity and milder reaction conditions for benzylic chlorination. Copper-based catalysts have shown promise in the site-selective chlorination of benzylic C-H bonds. nih.govdigitellinc.com For instance, a catalyst system comprising a copper(I) source and a suitable ligand can activate a chlorine source, such as N-chlorosuccinimide, to selectively chlorinate the benzylic position of alkyl-substituted aromatic compounds. nih.gov The application of such a catalytic system to 2,5-dimethylbenzoic acid could potentially offer higher selectivity for the desired 4-(chloromethyl) isomer.

Transition metal-catalyzed reactions, in general, provide a powerful tool for selective C-H functionalization, and ongoing research is likely to yield even more efficient catalysts for this type of transformation.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of safer solvents, minimizing waste, and employing catalytic and energy-efficient processes.

In the context of synthesizing this compound, green approaches could involve:

Solvent-Free or Greener Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally friendly alternatives such as ionic liquids or even performing reactions under solvent-free conditions where feasible. academie-sciences.frnih.gov

Biocatalysis: The use of enzymes, known as halogenases, for selective halogenation reactions is a growing field in green chemistry. core.ac.ukrsc.org These enzymes can offer remarkable regio- and stereoselectivity under mild, aqueous conditions, potentially providing a highly sustainable route to halogenated benzoic acid derivatives. core.ac.uk While a specific biocatalyst for the chlorination of 2,5-dimethylbenzoic acid may not be readily available, the ongoing discovery and engineering of halogenases could make this a viable future approach. core.ac.ukrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. organic-chemistry.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate radical reactions under very mild conditions. A photoredox-catalyzed approach to the benzylic chlorination of 2,5-dimethylbenzoic acid could offer advantages in terms of energy efficiency and selectivity, avoiding the need for high temperatures or harsh UV irradiation. organic-chemistry.org

ApproachPrinciplePotential Application to Synthesis
Solvent Selection Use of safer, renewable, or recyclable solvents.Replacing chlorinated solvents in halogenation reactions with greener alternatives like ionic liquids or supercritical fluids. academie-sciences.frnih.gov
Biocatalysis Use of enzymes for selective transformations.Employing engineered halogenases for the direct and selective chlorination of the 4-methyl group under mild aqueous conditions. core.ac.ukrsc.org
Photoredox Catalysis Use of visible light and a photocatalyst to drive reactions.Performing the benzylic chlorination under mild conditions with high selectivity, initiated by visible light. organic-chemistry.org

Flow Chemistry Applications in Continuous Synthesis

A review of current scientific literature and patent databases indicates that specific applications of flow chemistry for the continuous synthesis of this compound are not widely reported. While flow chemistry has been successfully implemented for various organic transformations, including hazardous reactions and multi-step syntheses of complex molecules, its direct application to the chloromethylation of 2,5-dimethylbenzoic acid has not been detailed in available research. mdpi.comorganic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis Enhancements

Similarly, dedicated studies on the enhancement of this compound synthesis using microwave-assisted techniques are not extensively documented in peer-reviewed literature. Microwave-assisted synthesis is a recognized method for accelerating reaction rates and improving yields in many organic reactions by leveraging efficient, rapid heating. ajrconline.orgnih.govsciforum.net However, specific protocols and their enhancements for this particular compound have not been published.

Optimization of Reaction Conditions and Yields

The optimization of synthetic routes to this compound primarily revolves around traditional batch reaction parameters. Key areas of focus include the selection of appropriate reagents and catalysts, precise control of temperature and pressure throughout the reaction, and the development of efficient methods for isolating and purifying the final product.

Reagent and Catalyst Selection

The chloromethylation of aromatic compounds like 2,5-dimethylbenzoic acid can be achieved through several routes, with reagent and catalyst choice being critical for success. The process typically involves reacting the parent acid with a chloromethylating agent in the presence of a catalyst.

Common strategies found in the synthesis of analogous aryl carboxylic acids include:

Chlorination of the parent methyl group: This involves the radical chlorination of the methyl group at the 4-position of 2,5-dimethylbenzoic acid. This can be initiated using elemental chlorine under UV light irradiation or by using a radical initiator such as dibenzoyl peroxide. prepchem.comgoogle.com

Use of Formaldehyde and Hydrogen Chloride: A classic approach to chloromethylation involves using paraformaldehyde and hydrogen chloride gas, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the intermediate species. koreascience.kr

Acyl Chloride Intermediates: An alternative pathway involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.comgoogle.com This activated intermediate can then undergo further reactions, though this is more common for preparing derivatives of the carboxylic acid itself.

The choice of solvent is also crucial, with non-reactive, non-polar solvents such as chlorobenzene or carbon tetrachloride often being employed. prepchem.comorgsyn.org

Reagent/Catalyst SystemStarting Material AnaloguePurposeReference
Chlorine (Cl₂) / UV Lightp-Toluic acidRadical chlorination of methyl group prepchem.com
Paraformaldehyde / HCl / ZnCl₂BiphenylElectrophilic chloromethylation koreascience.kr
Chlorine (Cl₂) / Dibenzoyl Peroxide4-Xylyl alcoholRadical chlorination google.com
Thionyl Chloride4-(Chloromethyl)benzoic acidAcyl chloride formation google.com
Oxalyl Chloride / Aluminum ChlorideMesityleneFriedel-Crafts acylation (related) orgsyn.org

Temperature and Pressure Profiling

Temperature control is a critical factor in optimizing the yield and minimizing the formation of by-products, such as dichlorinated or trichlorinated species. google.com The reaction profile often involves distinct temperature stages.

Initiation Phase: Many chloromethylation reactions are exothermic. Therefore, the initial mixing of reagents is frequently conducted at reduced temperatures, typically between -10°C and 15°C, to control the reaction rate and prevent runaways. google.comorgsyn.org

Reaction Phase: After the initial addition, the temperature may be raised to drive the reaction to completion. For example, photo-chlorination reactions may be conducted at elevated temperatures, such as 100°C, while other procedures may involve a period of reflux. prepchem.comorgsyn.org

Workup Phase: Following the reaction, the mixture is typically cooled to ambient temperature or lower (e.g., 0°C) to induce precipitation of the product before filtration. prepchem.com

Most documented procedures are performed at atmospheric pressure. Vacuum may be applied during later purification steps, such as distillation of residual solvents or reagents. google.com

Process StageTemperature ProfilePurposeReference(s)
Reagent Addition-10°C to 15°CControl of exothermic reaction google.comorgsyn.org
Main Reaction100°C or RefluxDrive reaction to completion prepchem.comorgsyn.org
Product Precipitation0°C to 25°CInduce crystallization for isolation prepchem.com

Isolation and Purification Techniques (Methodology Focus)

Effective isolation and purification are essential for obtaining high-purity this compound. A multi-step approach combining different physicochemical principles is often employed.

Precipitation and Filtration: The most common initial isolation step involves cooling the reaction mixture to induce crystallization of the crude product, which is then separated by filtration. prepchem.com

Solvent Washing: The filtered solid, or "filter cake," is typically washed with a non-polar solvent, such as low-boiling petroleum ether, to remove residual non-polar reagents and by-products. prepchem.com It may also be washed with water to remove inorganic salts. orgsyn.org

Acid-Base Extraction: A highly effective purification method for carboxylic acids involves acid-base extraction. The crude product is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the water-soluble carboxylate salt. orgsyn.orggoogle.com Insoluble organic impurities are then removed by filtration or extraction with an organic solvent. The aqueous solution is subsequently acidified with a strong acid, such as hydrochloric acid (HCl), causing the purified carboxylic acid to precipitate out of the solution. orgsyn.orggoogle.com

Recrystallization: This is a final, powerful purification step. The crude or acid-precipitated solid is dissolved in a suitable hot solvent, from which the pure compound crystallizes upon cooling. Methanol (B129727) or aqueous methanol solutions are reported as effective solvents for analogous benzoic acids. orgsyn.orggoogle.com

TechniqueMethodologyTarget Impurities RemovedReference(s)
Precipitation/FiltrationCooling of the reaction mixture to induce crystallization.Soluble by-products, unreacted starting materials. prepchem.com
Solvent WashingRinsing the isolated solid with solvents like petroleum ether or water.Adhered reagents, soluble impurities, inorganic salts. prepchem.comorgsyn.org
Acid-Base ExtractionDissolution in aqueous base, removal of organic impurities, and re-precipitation with acid.Non-acidic organic impurities. orgsyn.orggoogle.com
RecrystallizationDissolution in a hot solvent (e.g., methanol) followed by cooling to form purified crystals.Isomeric by-products, compounds with similar polarity. orgsyn.orggoogle.com

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl 2,5 Dimethylbenzoic Acid

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 4-position of the benzene (B151609) ring is analogous to a benzyl (B1604629) chloride, making it highly susceptible to nucleophilic substitution reactions (SN2). The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.

Synthesis of Ether and Ester Derivatives

The reaction of 4-(chloromethyl)-2,5-dimethylbenzoic acid with alkoxides or phenoxides provides a straightforward route to ether derivatives. This transformation, a variation of the Williamson ether synthesis, typically proceeds under basic conditions where an alcohol is deprotonated to form a more potent nucleophile. youtube.comvaia.commasterorganicchemistry.com For instance, reacting the starting material with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) would yield 4-(methoxymethyl)-2,5-dimethylbenzoic acid.

Similarly, ester derivatives can be formed at the chloromethyl position by reaction with carboxylate salts. For example, treatment with sodium acetate (B1210297) would lead to the formation of 4-(acetoxymethyl)-2,5-dimethylbenzoic acid.

Table 1: Examples of Ether and Ester Synthesis

Nucleophile Reagent Example Product
Methoxide Sodium Methoxide (NaOCH₃) 4-(Methoxymethyl)-2,5-dimethylbenzoic acid
Ethoxide Sodium Ethoxide (NaOCH₂CH₃) 4-(Ethoxymethyl)-2,5-dimethylbenzoic acid
Phenoxide Sodium Phenoxide (NaOPh) 4-(Phenoxymethyl)-2,5-dimethylbenzoic acid
Acetate Sodium Acetate (NaOAc) 4-(Acetoxymethyl)-2,5-dimethylbenzoic acid

Formation of Amine and Thiol Analogues

The benzylic chloride readily reacts with ammonia, primary, or secondary amines to form the corresponding benzylamines. ias.ac.inontosight.aiembibe.com This ammonolysis or amination reaction typically requires control of stoichiometry to minimize the formation of over-alkylated products. Using an excess of the amine can favor the formation of the primary or secondary amine derivative.

The synthesis of thiol analogues is achieved by reacting this compound with a source of the hydrosulfide (B80085) anion (SH⁻) or with a thiol in the presence of a base. arkat-usa.orgias.ac.in Reagents like sodium hydrosulfide or thiourea (B124793) followed by hydrolysis can be employed to introduce the thiol functionality. arkat-usa.org

Table 2: Synthesis of Amine and Thiol Analogues

Nucleophile Reagent Example Product
Ammonia NH₃ 4-(Aminomethyl)-2,5-dimethylbenzoic acid
Methylamine CH₃NH₂ 4-((Methylamino)methyl)-2,5-dimethylbenzoic acid
Hydrosulfide Sodium Hydrosulfide (NaSH) 4-(Mercaptomethyl)-2,5-dimethylbenzoic acid
Thiophenoxide Sodium Thiophenoxide (NaSPh) 4-((Phenylthio)methyl)-2,5-dimethylbenzoic acid

Cyanation and Azide (B81097) Introduction for Further Functionalization

The introduction of a cyano group is a valuable transformation as nitriles can be further hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various nitrogen-containing heterocycles. The cyanation of the chloromethyl group can be accomplished using alkali metal cyanides, such as sodium or potassium cyanide, in a polar aprotic solvent. lookchem.comwikipedia.orgorgsyn.org Palladium-catalyzed cyanation reactions using less toxic cyanide sources like potassium ferrocyanide have also been developed for benzylic chlorides. lookchem.com

The azide functional group is another versatile handle for further chemical modification, for instance, through "click chemistry" (Huisgen cycloaddition) or reduction to a primary amine. The synthesis of the corresponding benzyl azide is readily achieved by reacting this compound with sodium azide in a suitable solvent system. youtube.comacs.orgchemicalbook.com

Table 3: Introduction of Cyano and Azido Groups

Nucleophile Reagent Example Product
Cyanide Sodium Cyanide (NaCN) 4-(Cyanomethyl)-2,5-dimethylbenzoic acid
Azide Sodium Azide (NaN₃) 4-(Azidomethyl)-2,5-dimethylbenzoic acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety of this compound can undergo a range of characteristic reactions, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification of the carboxylic acid group is typically achieved by reacting the compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tcu.edu For example, refluxing this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 4-(chloromethyl)-2,5-dimethylbenzoate. tcu.edu Other methods include reaction with alkyl halides under basic conditions or using coupling agents.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. vedantu.comtardigrade.in Direct coupling of the carboxylic acid and amine can also be achieved using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 4: Esterification and Amidation Products

Reagent Product
Methanol / H⁺ Methyl 4-(chloromethyl)-2,5-dimethylbenzoate
1. SOCl₂, 2. NH₃ 4-(Chloromethyl)-2,5-dimethylbenzamide
1. SOCl₂, 2. CH₃NH₂ 4-(Chloromethyl)-N,2,5-trimethylbenzamide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran. libretexts.org Borane (BH₃) is another effective reagent for this transformation and can offer greater selectivity in the presence of other reducible functional groups. libretexts.org This reaction would convert this compound into (4-(chloromethyl)-2,5-dimethylphenyl)methanol.

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation. It often requires the carboxylic acid to be first converted into a more reactive derivative, such as an acid chloride or an ester. The Rosenmund reduction, for instance, involves the catalytic hydrogenation of the acid chloride to the aldehyde. ncert.nic.in Alternatively, the use of specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce esters to aldehydes. youtube.comlouisville.edu

Table 5: Reduction Products of the Carboxylic Acid Group

Reagent(s) Product
LiAlH₄ or BH₃·THF (4-(Chloromethyl)-2,5-dimethylphenyl)methanol
1. SOCl₂, 2. H₂, Pd/BaSO₄ 4-(Chloromethyl)-2,5-dimethylbenzaldehyde
1. CH₃OH/H⁺, 2. DIBAL-H (-78 °C) 4-(Chloromethyl)-2,5-dimethylbenzaldehyde

Rearrangement Reactions and Cyclization Pathways of this compound

The reactivity of this compound is characterized by the interplay between its chloromethyl and carboxylic acid functionalities. These groups can participate in intramolecular reactions, leading to cyclized products, and under certain conditions, the benzylic nature of the chloromethyl group could make it susceptible to rearrangement reactions. Research into the specific pathways for this compound is limited, but analogous transformations of similar molecules provide a framework for understanding its potential reactivity.

Cyclization Pathways

The primary cyclization pathway available to this compound is an intramolecular substitution reaction to form a lactone. This type of reaction, known as lactonization, can be promoted under either basic or acidic conditions, leading to the formation of a six-membered ring system.

Base-Catalyzed Cyclization (Intramolecular Nucleophilic Substitution)

Under basic conditions, the carboxylic acid group is deprotonated to form a carboxylate anion. This carboxylate can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This SN2-type reaction results in the formation of 6,9-dimethyl-3,4-dihydro-1H-isochromen-1-one. The reaction is typically facilitated by a non-nucleophilic base to prevent competition with the intramolecular cyclization.

The general mechanism for this base-catalyzed lactonization is as follows:

Deprotonation of the carboxylic acid by a base to form the corresponding carboxylate.

Intramolecular nucleophilic attack of the carboxylate on the benzylic carbon bearing the chlorine atom.

Displacement of the chloride leaving group to form the cyclic ester (lactone).

ReactantConditionsProductReaction Type
This compoundBase (e.g., NaH, K2CO3)6,9-Dimethyl-3,4-dihydro-1H-isochromen-1-oneIntramolecular Nucleophilic Substitution

Acid-Catalyzed Cyclization (Intramolecular Friedel-Crafts Alkylation)

While less common for this specific substrate, an intramolecular Friedel-Crafts alkylation could be a potential cyclization pathway under strong acid catalysis. In this scenario, the chloromethyl group, activated by a Lewis acid, would generate a benzylic carbocation. This carbocation could then be attacked by the aromatic ring itself in an electrophilic aromatic substitution reaction. However, for this compound, this would lead to a strained four-membered ring, which is energetically unfavorable. A more plausible, though still challenging, acid-catalyzed pathway would involve the carboxylic acid acting as a nucleophile, similar to the base-catalyzed route, but with the chloromethyl group activated by the acid.

Intramolecular Friedel-Crafts reactions are generally more effective in forming five- and six-membered rings. masterorganicchemistry.comwikipedia.org For instance, the cyclization of related phenylalkyl halides often requires conditions that favor the formation of a stable carbocation that can be attacked by the aromatic ring. masterorganicchemistry.com

Rearrangement Reactions

Rearrangement reactions involving the this compound scaffold are not widely reported. The stability of the benzylic system makes significant skeletal rearrangements unlikely under typical conditions. However, rearrangements could be envisaged under specific circumstances, such as in the presence of strong Lewis acids or upon the formation of highly reactive intermediates.

One potential, though speculative, rearrangement is a Sommelet-Hauser-type rearrangement. This reaction typically involves a benzylic quaternary ammonium (B1175870) salt and a strong base. If the chloromethyl group of this compound were converted to a quaternary ammonium salt (e.g., by reaction with a tertiary amine), treatment with a strong base like sodium amide could potentially lead to a wikipedia.orgnih.gov-sigmatropic rearrangement. This would result in the migration of one of the ammonium alkyl groups to the ortho position of the aromatic ring. However, the presence of the carboxylic acid group would likely interfere with this reaction pathway.

Applications As a Synthetic Precursor and Building Block in Advanced Materials and Fine Chemicals

Precursor in Polymer Synthesis and Polymer Modification

The dual functionality of 4-(Chloromethyl)-2,5-dimethylbenzoic acid allows it to be used both as a monomer for building polymer chains and as a reagent for modifying existing polymers.

As a bifunctional molecule, this compound is a prime candidate for step-growth polymerization, specifically polycondensation reactions. The carboxylic acid group can react with co-monomers containing hydroxyl or amino groups to form polyesters and polyamides, respectively. In such syntheses, the chloromethyl group remains as a reactive pendant group along the polymer backbone, available for further functionalization.

Alternatively, the chloromethyl group can be chemically transformed prior to polymerization to create novel monomers. For instance, hydrolysis of the chloromethyl group would yield a hydroxymethyl group, creating a hydroxy-acid monomer suitable for polyester (B1180765) synthesis. This versatility allows for the creation of a wide array of polymers from a single precursor. Benzoic acid and its derivatives are often utilized in creating complex polymers with specific properties like thermal stability and chemical resistance. ontosight.ai

Co-monomerFunctional GroupsResulting Polymer TypePotential Backbone Linkage
Ethylene GlycolDiolPolyesterEster (-COO-)
1,6-HexanediamineDiaminePolyamideAmide (-CONH-)
GlycerolTriolCross-linked Polyester / ResinEster (-COO-)
4-AminophenolAmino-alcoholPolyesteramideEster and Amide

Post-polymerization modification is a powerful strategy for introducing new functionalities onto a polymer without altering its fundamental backbone structure. nih.govrsc.org The chloromethyl group on the this compound moiety is a highly reactive benzylic halide, making it an excellent electrophile for grafting onto existing polymers.

Polymers containing nucleophilic functional groups, such as hydroxyls (e.g., polyvinyl alcohol), amines (e.g., polyethyleneimine), or thiols, can be readily modified. This process involves the covalent attachment of the 2,5-dimethylbenzoic acid unit to the polymer side chains, thereby altering the polymer's chemical and physical properties, such as solubility, acidity, and thermal characteristics. The history of polymer science includes many examples of using reactive groups like chlorides for such modifications. wiley-vch.de

Nucleophilic Reagent / PolymerReactive GroupReaction TypeResulting Linkage
Poly(vinyl alcohol)-OHWilliamson Ether SynthesisEther (-O-CH₂-Ar)
Chitosan / PEI-NH₂N-AlkylationAmine (-NH-CH₂-Ar)
Sodium Azide (B81097) (NaN₃)N₃⁻Azide SubstitutionAzide (-N₃-CH₂-Ar)
Potassium ThioacetateCH₃COS⁻ThioesterificationThioester (-S-CH₂-Ar)

Intermediate in the Synthesis of Ligands for Catalysis

The structure of this compound is well-suited for the synthesis of specialized ligands for metal-catalyzed reactions, offering both a coordination site and steric-directing groups.

The synthesis of chiral ligands is crucial for asymmetric catalysis. mdpi.com The chloromethyl group serves as a convenient handle to introduce chirality onto the molecular framework. The primary methodology involves a nucleophilic substitution reaction (SN2) between the chloromethyl group and a chiral nucleophile. This approach allows for the attachment of a wide range of chiral moieties.

For example, reacting this compound with a chiral amine or amino alcohol leads to the formation of a new chiral ligand. The resulting ligand would contain the 2,5-dimethylbenzoic acid scaffold, which provides steric bulk and a coordinating carboxylate group, and a chiral center derived from the nucleophile. The development of new ligands is a continuous effort in the field of catalysis. mdpi.com

Chiral Nucleophile TypeExampleSynthetic MethodologyResulting Chiral Moiety
Chiral Amine(R)-1-PhenylethylamineN-AlkylationChiral secondary amine
Chiral Amino Alcohol(S)-ValinolN-AlkylationChiral amino alcohol
Chiral Phosphine(R)-Diphenylphosphino-BINAPP-AlkylationChiral phosphonium (B103445) salt
Chiral Alcohol(R)-PantolactoneO-Alkylation (Etherification)Chiral ether

Ligands play a critical role in controlling the activity and selectivity of transition metal catalysts. mdpi.comrutgers.edu Once synthesized, ligands derived from this compound can coordinate with various transition metals through the carboxylate group.

The key design features of such ligands are:

Coordination Site: The carboxylate group (-COO⁻) can act as a monodentate or bidentate ligand for metal centers.

Steric Hindrance: The two methyl groups at the 2- and 5-positions provide significant steric bulk around the metal center. This steric hindrance can influence the coordination geometry and create a specific chiral environment, which is essential for achieving high selectivity in catalytic reactions such as hydrogenations or C-H functionalizations. nih.gov

Electronic Tuning: The substituted benzene (B151609) ring allows for electronic modifications that can fine-tune the reactivity of the metal catalyst.

Transition MetalPotential Coordination ModePotential Catalytic Application
Palladium (Pd)Monodentate, BidentateCross-coupling, C-H Activation
Rhodium (Rh)BidentateAsymmetric Hydrogenation
Ruthenium (Ru)BidentateTransfer Hydrogenation, Metathesis
Copper (Cu)MonodentateAzide-Alkyne Cycloaddition (Click Chemistry)

Building Block for Advanced Organic Scaffolds

In complex organic synthesis, bifunctional reagents that allow for selective and sequential reactions are highly valuable for building advanced molecular architectures. bohrium.comnih.gov this compound serves as an excellent example of such a building block. The differential reactivity of the carboxylic acid and the chloromethyl group enables chemists to perform orthogonal synthesis, where one group can be reacted while the other remains protected or inert, and vice versa.

This step-wise modification is fundamental to creating complex organic scaffolds, which are core structures for developing new pharmaceuticals or materials. mdpi.com For instance, the carboxylic acid can be converted into an amide, ester, or other derivatives, while the chloromethyl group can be transformed into an azide, nitrile, or thiol. This dual reactivity allows for the systematic construction of diverse molecular libraries from a single starting material.

Functional GroupReactionReagent(s)Resulting Functional Group
Carboxylic Acid (-COOH)AmidationAmine, Coupling AgentAmide (-CONR₂)
EsterificationAlcohol, Acid CatalystEster (-COOR)
ReductionLiAlH₄ or BH₃Alcohol (-CH₂OH)
Chloromethyl (-CH₂Cl)CyanationNaCN or KCNNitrile (-CH₂CN)
ThiolationNaSH or Thiourea (B124793)Thiol (-CH₂SH)
Wittig ReactionTriphenylphosphine (PPh₃), BaseAlkene (-CH=CR₂)

The inherent reactivity of the benzylic chloride in this compound makes it a suitable candidate for nucleophilic substitution reactions, and the carboxylic acid group allows for esterification, amidation, or conversion to other functional groups. These characteristics are theoretically advantageous for the construction of larger, complex molecular architectures.

However, specific research findings detailing the use of this particular compound in the highly specialized areas of macrocycle and cage compound synthesis, the construction of complex polycyclic aromatic hydrocarbons, or the development of photoactive and electroactive molecules and molecular recognition systems are not prominently featured in existing scholarly articles.

Therefore, while the chemical nature of this compound suggests its potential utility in these advanced applications, a detailed account of its role, supported by specific research findings and data, cannot be provided at this time due to the absence of relevant studies in the accessible scientific literature. Further research and publication in these specific areas would be necessary to elaborate on its practical applications in advanced materials and fine chemicals.

Spectroscopic and Structural Elucidation Methodologies for 4 Chloromethyl 2,5 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon (¹³C) NMR Techniques for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the structure of 4-(Chloromethyl)-2,5-dimethylbenzoic acid by identifying the different chemical environments of the hydrogen and carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet far downfield, often above 10 ppm. The aromatic region would feature two singlets, corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. The chloromethyl (–CH₂Cl) protons would present as a sharp singlet, typically in the range of 4.5-5.0 ppm. Two additional singlets would be observed for the two methyl groups (–CH₃) attached to the aromatic ring, with their exact chemical shifts influenced by their position relative to the other substituents.

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm region. The six aromatic carbons would give rise to six distinct signals, four for the quaternary carbons (C1, C2, C4, C5) and two for the carbons bearing protons (C3, C6). The carbon of the chloromethyl group (–CH₂Cl) is expected around 40-45 ppm, while the carbons of the two methyl groups would appear in the upfield region of the spectrum, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-COOH>10 (broad s)~172
Ar-H (C3-H)~7.8 (s)~131
Ar-H (C6-H)~7.2 (s)~134
-CH₂Cl~4.7 (s)~43
Ar-CH₃ (C2)~2.5 (s)~19
Ar-CH₃ (C5)~2.3 (s)~21
Ar-C (C1)-~129
Ar-C (C2)-~136
Ar-C (C4)-~138
Ar-C (C5)-~135

Note: Predicted values are based on typical chemical shifts for similar substituted benzoic acids. Actual values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple but would confirm the absence of coupling between the two aromatic protons (H3 and H6) and the protons of the methyl and chloromethyl groups, consistent with their isolated positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.org It would definitively link the proton signals for the aromatic C-H, the chloromethyl group, and the two methyl groups to their corresponding carbon signals in the ¹³C spectrum.

Table 2: Expected Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C)
Ar-H (C3-H)C1, C2, C4, C5
Ar-H (C6-H)C1, C2, C4, C5
-CH₂ClC3, C4, C5
Ar-CH₃ (C2)C1, C3, C6
Ar-CH₃ (C5)C3, C4, C6

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. upmc.fr These two methods are often complementary. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. A strong, sharp peak, typically around 1700 cm⁻¹, is characteristic of the C=O (carbonyl) stretch. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic (methyl and chloromethyl) groups just above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ range, respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is expected in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. kaist.ac.kr It is particularly sensitive to non-polar bonds. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric C=C stretching of the benzene ring would be a prominent feature. While the polar C=O and O-H groups are strong in the IR spectrum, they are typically weaker in the Raman spectrum. Conversely, the C-Cl and C-C backbone stretches may be more easily observed.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Carboxylic AcidO-H stretch2500-3300Strong, BroadWeak
CarbonylC=O stretch1680-1720StrongMedium
AromaticC-H stretch3000-3100MediumStrong
AliphaticC-H stretch2850-2960MediumStrong
AromaticC=C stretch1450-1600Medium-StrongStrong
Carboxylic AcidC-O stretch1210-1320StrongWeak
ChloromethylC-Cl stretch600-800MediumMedium

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₁ClO₂), the exact molecular weight can be confirmed by the presence of a molecular ion peak (M⁺) in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1.

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help in structural identification. Common fragmentation pathways for this molecule would include:

Loss of a chlorine atom: [M - Cl]⁺, leading to a stable benzylic carbocation.

Loss of the hydroxyl group: [M - OH]⁺ from the carboxylic acid. libretexts.org

Loss of the carboxyl group: [M - COOH]⁺. libretexts.org

Alpha-cleavage: Cleavage of the bond between the ring and the chloromethyl group, resulting in a [M - CH₂Cl]⁺ ion.

McLafferty rearrangement: This is less likely for this specific structure but is a common pathway for some carboxylic acids.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (MW ≈ 198.65 g/mol )

m/z Value (for ³⁵Cl) Proposed Fragment Identity Neutral Loss
198[C₁₀H₁₁³⁵ClO₂]⁺Molecular Ion (M⁺)
181[C₁₀H₁₁O₂]⁺•Cl
163[C₁₀H₁₀Cl]⁺•OH and CO
153[C₉H₁₀Cl]⁺•COOH
149[C₉H₁₀O₂]⁺•CH₂Cl

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the geometry of its substituents. A key structural feature commonly observed for benzoic acids is the formation of centrosymmetric dimers in the crystal lattice. researchgate.net In this arrangement, two molecules are held together by a pair of strong hydrogen bonds between their carboxylic acid groups. This analysis would also detail how the molecules pack in the crystal, revealing any other significant intermolecular interactions, such as C-H···O or C-H···π interactions, that contribute to the stability of the crystal structure.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The same spectroscopic techniques used for structural elucidation can be adapted to monitor the progress of chemical reactions and to conduct kinetic studies. ucl.ac.uk

NMR Spectroscopy: By acquiring ¹H NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For example, in a substitution reaction involving the chloromethyl group, the singlet at ~4.7 ppm would decrease in intensity while new signals corresponding to the product would grow in. The relative integration of these peaks allows for the determination of the reaction's progress and rate.

IR Spectroscopy: Changes in the vibrational spectrum can be used to follow a reaction. For instance, if the carboxylic acid is converted to an ester, the characteristic broad O-H stretch will disappear, and the C=O stretching frequency will shift to a higher wavenumber (~1735 cm⁻¹). This can be monitored in real-time using an in-situ IR probe.

UV-Visible Spectroscopy: Although not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be effective for kinetic analysis. The aromatic ring acts as a chromophore. If a reaction alters the conjugation or introduces a new chromophoric group, the UV-Vis absorbance will change. By monitoring the absorbance at a specific wavelength over time, the reaction rate can be determined using the Beer-Lambert law.

These methods provide valuable data for understanding reaction mechanisms, optimizing reaction conditions, and determining rate laws for processes involving this compound and its derivatives.

Advanced Analytical Method Development for the Compound and Its Intermediates

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are paramount for the separation and quantification of 4-(Chloromethyl)-2,5-dimethylbenzoic acid from its starting materials, byproducts, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of substituted benzoic acids would utilize a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar compounds that may be present in the sample.

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against the concentration.

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

This method would be capable of separating this compound from its potential impurities, such as the starting material 2,5-dimethylbenzoic acid and any over-chlorinated or hydrolyzed byproducts.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility due to the carboxylic acid group, it can be readily converted into a more volatile derivative for GC analysis.

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester, methyl 4-(chloromethyl)-2,5-dimethylbenzoate. This derivative is significantly more volatile and can be analyzed by GC.

The GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. For purity assessment by GC, the peak area of the derivatized target compound is compared to the total area of all peaks in the chromatogram. A supplier of a similar compound, 4-(chloromethyl)benzoic acid, specifies a purity of minimum 98.0% as determined by GC. avantorsciences.com

Hyphenated Techniques for Identification and Purity (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the unambiguous identification of compounds and the characterization of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds. Following GC separation of the derivatized this compound and its volatile impurities, the eluting compounds are introduced into a mass spectrometer. The mass spectrometer provides a mass spectrum for each compound, which is a unique fingerprint based on its mass-to-charge ratio and fragmentation pattern. This information allows for the positive identification of the main component and the structural elucidation of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the analysis of non-volatile and thermally labile compounds without the need for derivatization. The HPLC system separates the components of the sample, which are then introduced into the mass spectrometer. LC-MS can provide the molecular weight of this compound and its non-volatile impurities, aiding in their identification.

Titrimetric and Elemental Analysis Methodologies

Classical analytical techniques such as titrimetry and elemental analysis remain important for the fundamental characterization and quantification of this compound.

Titrimetric analysis , specifically an acid-base titration, can be used to determine the purity of the compound. A known weight of the sample is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521). journalajocs.com The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein (B1677637) or by potentiometric monitoring of the pH change. journalajocs.com The purity is calculated based on the amount of titrant consumed to neutralize the carboxylic acid group. For a similar compound, 4-(chloromethyl)benzoic acid, a purity of at least 98.0% is confirmed by neutralization titration. avantorsciences.com

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, chlorine, and oxygen) in the compound. This technique is used to confirm the empirical formula of a newly synthesized batch of this compound. The experimentally determined elemental composition is compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁ClO₂). A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound.

ElementTheoretical Percentage
Carbon (C)60.46%
Hydrogen (H)5.58%
Chlorine (Cl)17.85%
Oxygen (O)16.11%

Future Directions and Emerging Research Avenues for 4 Chloromethyl 2,5 Dimethylbenzoic Acid

Development of Novel Catalytic Processes for Synthesis and Functionalization

The synthesis of substituted benzoic acids often involves multi-step processes. Future research could focus on developing more efficient and sustainable catalytic methods for the synthesis of 4-(Chloromethyl)-2,5-dimethylbenzoic acid. This could involve direct C-H activation and functionalization of 2,5-dimethylbenzoic acid, potentially using transition metal catalysts to introduce the chloromethyl group in a single, atom-economical step.

For functionalization, the chloromethyl group serves as a reactive handle for a variety of transformations. Novel catalytic processes could be developed to leverage this reactivity. For instance, cross-coupling reactions catalyzed by metals like palladium, nickel, or copper could be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. Such reactions would enable the facile diversification of the core structure, leading to libraries of new compounds for various applications.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypePotential CatalystResulting Functional Group
Suzuki CouplingPalladium(0) complexesAryl/Vinyl-methyl group
Sonogashira CouplingPalladium/CopperAlkynyl-methyl group
Buchwald-Hartwig AminationPalladium complexesAmino-methyl group
EtherificationPhase Transfer CatalystAlkoxy-methyl group

Exploration of its Utility in Emerging Fields (e.g., Supramolecular Chemistry, COF/MOF Precursors)

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive chloromethyl group, makes it a potentially interesting building block in materials science.

Supramolecular Chemistry: The carboxylic acid moiety can participate in hydrogen bonding to form dimers or larger supramolecular assemblies. The chloromethyl group could be used to post-synthetically modify these assemblies, introducing new functionalities or linking units.

COF/MOF Precursors: While not a typical precursor for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), which usually require multiple linking groups, it could be used as a "monotopic" or "capping" ligand. It could be used to terminate the growth of a framework, control crystal size, or functionalize the surface of a pre-existing MOF or COF through post-synthetic modification. The chloromethyl group could be converted into other functionalities (e.g., azide (B81097), amine) either before or after incorporation into a larger structure to introduce specific properties.

There is currently a lack of published research demonstrating the use of this compound as a primary linker in these fields.

Integration into Automated Synthesis Platforms

Automated synthesis and flow chemistry offer significant advantages in terms of reproducibility, scalability, and safety. The reactions involving this compound could be adapted for these platforms. For example, the functionalization of the chloromethyl group via nucleophilic substitution is often rapid and high-yielding, making it suitable for a flow chemistry setup. An automated platform could screen a large number of nucleophiles, reaction conditions, and catalysts to rapidly generate a library of derivatives for biological or materials science screening. This approach would accelerate the discovery of new applications for this compound.

Theoretical Insights Driving Experimental Design

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding future experimental work.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be used to elucidate the mechanisms of catalytic functionalization reactions, helping to optimize reaction conditions and select appropriate catalysts.

Predicting Material Properties: If used as a precursor for larger molecules or materials like MOFs, computational modeling could predict the structural and electronic properties of the resulting materials. This would allow for the rational design of materials with desired characteristics, such as specific porosity or catalytic activity, before undertaking extensive experimental synthesis.

Currently, specific theoretical studies focused solely on this compound are not prominent in the literature, representing a clear avenue for future investigation.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 4-(Chloromethyl)-2,5-dimethylbenzoic acid, and how do structural features influence spectral data?

  • Methodological Answer :

  • 1H/13C NMR : The methyl groups (2- and 5-positions) and chloromethyl (-CH2Cl) group produce distinct splitting patterns. For example, the chloromethyl group’s protons resonate at δ 4.0–4.5 ppm (singlet or split due to coupling with adjacent protons), while aromatic protons show deshielding due to electron-withdrawing substituents .
  • IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch. The C-Cl bond in the chloromethyl group appears at 600–800 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]+) at m/z 212 (C10H11ClO2) and fragmentation patterns (e.g., loss of -CH2Cl or COOH groups) confirm the structure .

Q. What synthetic routes are commonly employed to introduce a chloromethyl group into 2,5-dimethylbenzoic acid?

  • Methodological Answer :

  • Chloromethylation via Friedel-Crafts : Reacting 2,5-dimethylbenzoic acid with formaldehyde and HCl in the presence of a Lewis acid (e.g., ZnCl2) introduces the -CH2Cl group. Regioselectivity is influenced by the directing effects of methyl and carboxylic acid groups .
  • Protection of Carboxylic Acid : Temporarily protecting the -COOH group (e.g., as a methyl ester) prevents side reactions during chloromethylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Contradictions often arise from residual solvents (e.g., DMF) or byproducts (e.g., dichloromethyl derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive confirmation of structure and polymorphic forms, which affect physical properties .

Q. What strategies optimize the regioselective functionalization of this compound for drug-design applications?

  • Methodological Answer :

  • Nucleophilic Displacement : The chloromethyl group serves as a leaving group for SN2 reactions (e.g., substitution with amines or thiols) to generate prodrugs or bioactive derivatives .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (Suzuki, Heck) on the aromatic ring require careful selection of catalysts (e.g., Pd(PPh3)4) to avoid dehalogenation of the -CH2Cl group .

Q. How does the chloromethyl group influence the compound’s stability under varying pH conditions, and what analytical methods track degradation?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor via LC-MS. The chloromethyl group hydrolyzes to -CH2OH under basic conditions, forming 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track degradation rates at different pH levels. Pseudo-first-order kinetics are typical for hydrolytic pathways .

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